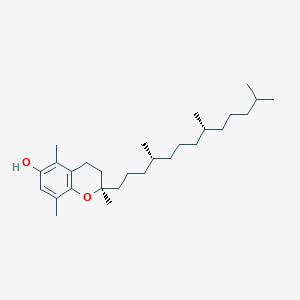
(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GR 125487 es un antagonista potente y selectivo del receptor 4 de 5-hidroxitriptamina (receptor 5-HT4). Este compuesto es conocido por su capacidad de bloquear los efectos de mejora de la cognición de la activación del receptor 5-HT4. Ha sido ampliamente utilizado en la investigación científica para estudiar diversos trastornos, incluidos los trastornos de la memoria, los trastornos gastrointestinales, los trastornos del estado de ánimo y la disfunción del tracto urinario .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de GR 125487 implica múltiples pasos, comenzando con la preparación de la estructura central del indol. Los pasos clave incluyen:
Formación del núcleo de indol: Esto se logra típicamente a través de una síntesis de indol de Fischer, donde una fenilhidrazina reacciona con una cetona en condiciones ácidas.
Introducción de los grupos fluoro y metoxi: Estos grupos se introducen a través de reacciones de sustitución aromática electrofílica.
Formación del anillo de piperidina: Esto implica la reacción de una amina adecuada con una cetona cíclica.
Adición del grupo sulfamato: Esto se logra a través de la reacción de la amina con ácido sulfámico
Métodos de producción industrial
La producción industrial de GR 125487 sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de flujo continuo, cribado de alto rendimiento para las condiciones de reacción y optimización de los procesos de purificación para asegurar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
GR 125487 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de la molécula.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica se pueden utilizar para introducir o reemplazar grupos funcionales en la molécula
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan comúnmente agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se utilizan reactivos como halógenos, haluros de alquilo y nucleófilos como aminas y tioles bajo diversas condiciones
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de GR 125487 con grupos funcionales modificados, que se pueden utilizar para estudiar la relación estructura-actividad del compuesto .
Aplicaciones Científicas De Investigación
GR 125487 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de herramienta para estudiar la estructura y función de los receptores 5-HT4.
Biología: Se emplea en estudios para comprender el papel de los receptores 5-HT4 en varios procesos biológicos.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de trastornos de la memoria, trastornos gastrointestinales, trastornos del estado de ánimo y disfunción del tracto urinario.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al receptor 5-HT4
Mecanismo De Acción
GR 125487 ejerce sus efectos al unirse selectivamente y antagonizar al receptor 5-HT4. Este receptor es un receptor acoplado a proteína G que juega un papel crucial en varios procesos fisiológicos, incluida la cognición, la motilidad gastrointestinal y la regulación del estado de ánimo. Al bloquear la activación de este receptor, GR 125487 puede inhibir las vías de señalización aguas abajo, lo que lleva a los efectos observados .
Comparación Con Compuestos Similares
Compuestos similares
SB 207266: Otro antagonista selectivo del receptor 5-HT4 con propiedades similares.
RS 39604: Un compuesto con un mecanismo de acción similar pero una estructura química diferente.
SDZ 205-557: Otro antagonista del receptor 5-HT4 utilizado en la investigación científica
Unicidad
GR 125487 es único debido a su alta selectividad y potencia para el receptor 5-HT4. Esto lo convierte en una herramienta valiosa para estudiar el papel específico de este receptor en varios procesos fisiológicos y patológicos .
Propiedades
IUPAC Name |
[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O5S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26/h3-4,11,13,21-22H,5-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCCAYAIDNNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144625-67-2 |
Source


|
| Record name | GR 125487 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does GR 125487 interact with 5-HT4 receptors?
A1: GR 125487 acts as a competitive antagonist at the 5-HT4 receptor. [, , , , , , , , , , , , , , ] This means it binds to the receptor, preventing the binding of agonists like serotonin and blocking the activation of downstream signaling pathways.
Q2: What are the downstream effects of blocking 5-HT4 receptors with GR 125487?
A2: The specific effects depend on the tissue and system being studied. For instance, in the brain, GR 125487 can inhibit the 5-HT4 receptor-mediated facilitation of acetylcholine release in the frontal cortex. [] In the gastrointestinal tract, it can antagonize the 5-HT4 receptor-mediated enhancement of stomach contractions. []
Q3: What is the molecular formula and weight of GR 125487?
A3: The molecular formula of GR 125487 is C21H28FN3O5S, and its molecular weight is 453.53 g/mol.
Q4: Is there information available on the material compatibility, stability, and catalytic properties of GR 125487?
A4: The provided research primarily focuses on the biological activity of GR 125487 as a pharmacological tool. Information about its material compatibility, stability outside biological contexts, and potential catalytic properties is not covered in these studies.
Q5: Have computational methods been used to study GR 125487?
A5: While these specific papers don't delve into detailed computational modeling, one study employed a two-state model to calculate the allosteric constant (J) for the 5-HT4 receptor, providing insights into the receptor's activation states. [] This highlights the potential of computational approaches for understanding GR 125487's interaction with its target.
Q6: How do structural modifications of GR 125487 affect its activity and selectivity?
A6: While specific SAR studies are not presented in this set of papers, one study did observe differences in the behavior of various 5-HT4 receptor ligands, including neutral antagonists, partial agonists, and inverse agonists. [] This suggests that structural modifications can significantly impact the compound's interaction with the 5-HT4 receptor and potentially its selectivity profile.
Q7: Is there information available on the stability and formulation of GR 125487, as well as SHE regulations and analytical methods related to its use?
A7: The provided research focuses on using GR 125487 as a pharmacological tool in controlled experimental settings. Details regarding its stability in various formulations, specific SHE regulations, and in-depth analytical techniques are not extensively covered.
Q8: What is known about the pharmacokinetics of GR 125487?
A8: While specific ADME data is limited in these papers, research does show that GR 125487 effectively antagonizes 5-HT4 receptor-mediated responses when administered systemically (i.p., i.v.) and locally (intracerebral, reverse dialysis). [, , , , , , , , , , , , , , ] This suggests the compound can reach its target and exert its pharmacological effect in vivo.
Q9: What in vitro and in vivo models have been used to study the effects of GR 125487?
A9: GR 125487's effects have been studied in various models, including:
- Isolated tissues: Rat esophagus, guinea pig hippocampus and colon, canine stomach and rectum. [, , , , , , , , , ]
- Brain slices: Guinea pig hippocampus, cortex, nucleus basalis magnocellularis. [, ]
- Synaptosomes: Guinea pig hippocampus. []
- Animal models: Rats subjected to hemorrhagic shock, 6-OHDA-lesioned rats (model of Parkinson's disease). [, ]
Q10: What do these studies reveal about the efficacy of GR 125487 in blocking 5-HT4 receptor-mediated responses?
A10: The research consistently demonstrates that GR 125487 effectively blocks 5-HT4 receptor-mediated responses across various models. [, , , , , , , , , , , , , , ] This affirms its utility as a tool to investigate the physiological and pathological roles of 5-HT4 receptors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

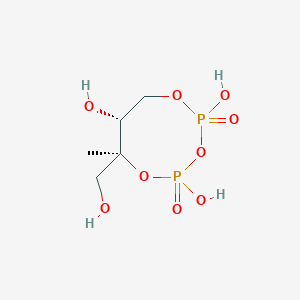

![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)

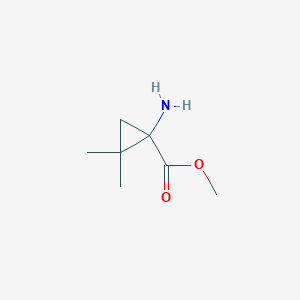
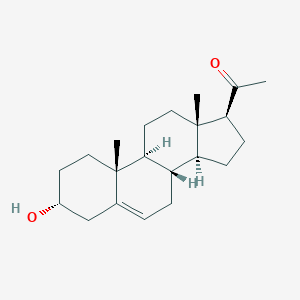
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)
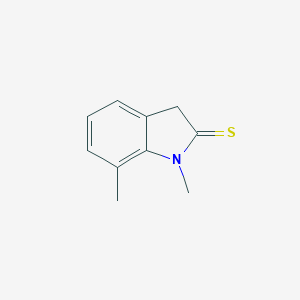
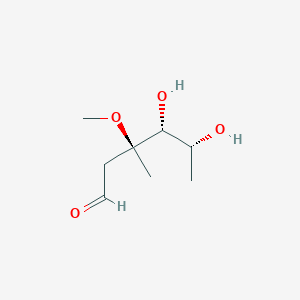
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
